molecular formula C15H23N3S B11060888 5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione

5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B11060888
M. Wt: 277.4 g/mol
InChI Key: SVEVPURJAHJBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione is an organic compound with a complex structure that includes a triazolidine ring, a phenyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-1,2,4-triazolidine-3-thione with 5-ethyl-5-(2-methylbutyl) halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or alkyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures ranging from 0°C to 25°C.

    Reduction: Lithium aluminum hydride; temperatures ranging from -78°C to 25°C.

    Substitution: Nucleophiles such as amines or alkoxides; temperatures ranging from 0°C to 50°C.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolidine derivatives.

Scientific Research Applications

5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolidine ring and phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-5-(2-methylbutyl)-2-thiobarbituric acid
  • 5-Ethyl-5-(3-methylbutyl)barbituric acid

Uniqueness

5-Ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its triazolidine ring structure, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C15H23N3S

Molecular Weight

277.4 g/mol

IUPAC Name

5-ethyl-5-(2-methylbutyl)-2-phenyl-1,2,4-triazolidine-3-thione

InChI

InChI=1S/C15H23N3S/c1-4-12(3)11-15(5-2)16-14(19)18(17-15)13-9-7-6-8-10-13/h6-10,12,17H,4-5,11H2,1-3H3,(H,16,19)

InChI Key

SVEVPURJAHJBPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.